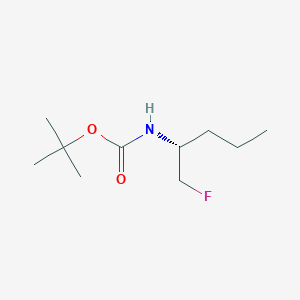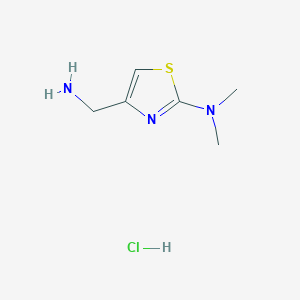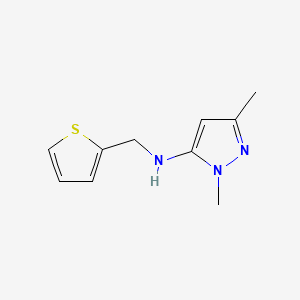
tert-Butyl (R)-(1-fluoropentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Boc-1-fluoro-2-pentanamine is a fluorinated amine compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-fluoro-2-pentanamine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amine precursor.
Protection: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for ®-N-Boc-1-fluoro-2-pentanamine would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-1-fluoro-2-pentanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted amines can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine.
Scientific Research Applications
®-N-Boc-1-fluoro-2-pentanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated amines on biological systems.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-Boc-1-fluoro-2-pentanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
®-N-Boc-1-chloro-2-pentanamine: Similar structure but with a chlorine atom instead of fluorine.
®-N-Boc-1-bromo-2-pentanamine: Similar structure but with a bromine atom instead of fluorine.
®-N-Boc-1-iodo-2-pentanamine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
®-N-Boc-1-fluoro-2-pentanamine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H20FNO2 |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-fluoropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20FNO2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
JITOTISNDOCDOH-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](CF)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC(CF)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729727.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729731.png)

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B11729735.png)

![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729749.png)
![3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729750.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729752.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729779.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11729791.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729793.png)
![2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)

